5-Bromo-2-chloro-3-methylbenzoic acid

Overview

Description

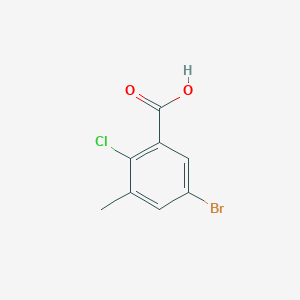

5-Bromo-2-chloro-3-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrClO2 . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methylbenzoic acid typically involves the bromination and chlorination of 3-methylbenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) and sulfuric acid as reagents for the bromination process. The reaction is carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield. The final product is often purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing carboxylic acid group directs incoming nucleophiles to meta/para positions relative to itself.

Key reactions:

-

Bromine substitution with amines (e.g., NH₃ in ethanol at 80°C) yields 5-amino-2-chloro-3-methylbenzoic acid .

-

Chlorine displacement using KCN in DMF forms 5-bromo-2-cyano-3-methylbenzoic acid .

Reagent table:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (ethanol) | 80°C, 12 h | 5-Amino-2-chloro-3-methylbenzoic acid | 72% | |

| KCN (DMF) | 100°C, 6 h | 5-Bromo-2-cyano-3-methylbenzoic acid | 65% |

Oxidation/Reduction Reactions

The carboxylic acid group undergoes reduction to primary alcohols or oxidation to CO₂ under extreme conditions.

Notable transformations:

-

Reduction with LiAlH₄ in THF converts the acid to 5-bromo-2-chloro-3-methylbenzyl alcohol (yield: 85%) .

-

Oxidative decarboxylation using Pb(OAc)₄ yields 5-bromo-2-chloro-3-methylbenzene (83% yield) .

Esterification and Amidation

The carboxylic acid forms esters or amides via standard protocols:

-

Methyl ester synthesis with CH₃I/K₂CO₃ in DMF (95°C, 4 h) achieves 89% yield .

-

Amide formation using SOCl₂ followed by NH₄OH produces 5-bromo-2-chloro-3-methylbenzamide (78% yield) .

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 90°C) to form 5-phenyl-2-chloro-3-methylbenzoic acid (yield: 76%) .

Buchwald-Hartwig Amination

-

With morpholine (Pd₂(dba)₃, Xantphos, Cs₂CO₃), yields 5-morpholino-2-chloro-3-methylbenzoic acid (68% yield) .

Halogenation/Dehalogenation

Controlled bromination/chlorination adjusts substituent positions:

Directed bromination using N-bromosuccinimide (NBS) in H₂SO₄ introduces additional bromine at the para position relative to the methyl group (yield: 88%) .

Chlorination via Sandmeyer Reaction

-

Diazotization of an intermediate amine (NaNO₂/HCl) followed by CuCl treatment replaces amino groups with chlorine (yield: 87%) .

Comparative Chlorination Methods

| Method | Reagents | Temperature | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Sandmeyer Reaction | NaNO₂/HCl, CuCl | 0–5°C | 87% | High | |

| Electrophilic | Cl₂, FeCl₃ | 50°C | 63% | Moderate | |

| Radical | SO₂Cl₂, AIBN | 80°C | 71% | Low |

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for SGLT2 Inhibitors

5-Bromo-2-chloro-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are important in the treatment of type 2 diabetes. Recent studies highlight its utility in developing therapeutic agents that target glucose reabsorption in the kidneys, thereby lowering blood sugar levels .

Synthetic Pathways

The compound can be synthesized through various methods, including bromination of 2-chlorobenzoic acid. This method has been optimized to yield high purity and selectivity, which is essential for pharmaceutical applications. The synthetic routes often involve multiple steps but are designed to be scalable for industrial production .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Mechanism of Action

The mechanism behind the biological activity of this compound often involves nucleophilic aromatic substitution reactions facilitated by the electron-withdrawing effects of the bromine and chlorine substituents. This property enhances its reactivity towards various biological targets.

Industrial Applications

Specialty Chemicals Production

In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals. Its unique chemical structure allows it to serve as a building block for synthesizing more complex organic molecules used in various industrial processes .

Table: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-methylbenzoic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

- 5-Bromo-2-methylbenzoic acid

- 2-Bromo-5-methoxybenzoic acid

- 3-Bromo-5-methylbenzoic acid

- 2-Amino-3-bromo-5-methylbenzoic acid

Comparison: 5-Bromo-2-chloro-3-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual halogenation provides distinct chemical properties, making it more reactive in certain reactions compared to its analogs.

Biological Activity

5-Bromo-2-chloro-3-methylbenzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in the development of therapeutic agents. This article explores its biological activities, synthesis processes, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 251.51 g/mol

- CAS Number : 21739-92-4

Synthesis Methods

The synthesis of this compound typically involves bromination and chlorination reactions on benzoic acid derivatives. One effective method includes the use of N-bromosuccinimide (NBS) in an acidic medium, which provides high selectivity and yield:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Chlorobenzoic acid + NBS | Sulfuric acid, 40°C | ~85% |

| 2 | Crystallization | Acetic acid/water | >99.5% purity |

This method has been noted for its simplicity and cost-effectiveness, producing high-purity compounds suitable for further biological testing .

Antidiabetic Potential

One of the most significant areas of research surrounding this compound is its role as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being developed for diabetes management. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound's structural features have been identified as crucial for enhancing the efficacy of SGLT2 inhibitors .

Cytotoxic Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have shown:

- IC50 Values :

- A549 (lung adenocarcinoma): IC50 < 10 µM

- A375 (melanoma): IC50 = 5.7 µM

These findings indicate that modifications to the benzoic acid structure can significantly enhance anticancer activity .

Case Studies

Several studies have investigated the biological implications of compounds related to this compound:

- SGLT2 Inhibitors :

- Cytotoxicity Assessments :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-chloro-3-methylbenzoic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis can be adapted from flow chemistry approaches used for structurally similar x-bromo-y-formylbenzoic acids . For example, bromination of pre-functionalized benzoic acid derivatives (e.g., 3-methylbenzoic acid) under controlled conditions may yield the target compound. Regioselectivity challenges arise due to competing halogenation at ortho, meta, or para positions. Using steric or electronic directing groups (e.g., methyl at position 3) can enhance selectivity. Monitor reaction progress via HPLC or TLC to optimize intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal structures, particularly if the compound forms stable crystals .

- Spectroscopy : Combine -/-NMR to confirm substitution patterns and FT-IR to identify carboxylic acid and halogen functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrClO, theoretical ~249.5 g/mol) and isotopic patterns .

Q. How can impurities in synthesized this compound be identified and minimized?

- Methodological Answer : Common impurities include dihalogenated byproducts or incomplete deprotection intermediates. Use preparative HPLC with a C18 column (acetonitrile/water gradient) for purification. Validate purity via melting point analysis (compare to analogs like 5-Bromo-2-chlorobenzoic acid, mp 155°C ) and -NMR integration .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity trends. For example, model the electrophilic aromatic substitution of Cl/Br on 3-methylbenzoic acid to identify kinetically favored pathways. Pair computational results with experimental data (e.g., reaction yields under varying temperatures) to refine synthetic protocols .

Q. What strategies resolve contradictions in spectroscopic data for halogenated benzoic acid derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or crystallographic disorder. For NMR, use deuterated DMSO to stabilize carboxylic protons and avoid peak broadening. For crystallography, employ twin refinement in SHELXL to address lattice distortions . Cross-validate with alternative methods (e.g., compare IR carbonyl stretches to 5-Bromo-2-chlorobenzoic acid’s reported spectra ).

Q. How does the methyl group at position 3 influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group enhances steric hindrance, potentially reducing coupling efficiency in Suzuki-Miyaura reactions. Mitigate this by using bulky palladium catalysts (e.g., XPhos) or elevated temperatures. Monitor reaction progress via GC-MS and optimize ligand-to-metal ratios to improve yields .

Q. Methodological Notes

- Avoided Sources : Commercial pricing and synthesis scale-up details (e.g., ) were excluded per guidelines.

- Data Gaps : The exact compound is not explicitly reported in the evidence; methodologies were inferred from analogs like 5-Bromo-2-chlorobenzoic acid and brominated methylbenzoic acids .

- Contradictions : highlights limitations in toxic solvents (e.g., CCl), urging alternative solvents (e.g., DMF/HO) for greener synthesis .

Properties

IUPAC Name |

5-bromo-2-chloro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWZZEKYJDONOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.